molecular formula C22H21NO3 B3055498 2-Anilino-1,2-bis(4-methoxyphenyl)ethanone CAS No. 6510-68-5

2-Anilino-1,2-bis(4-methoxyphenyl)ethanone

Cat. No.: B3055498
CAS No.: 6510-68-5
M. Wt: 347.4 g/mol
InChI Key: ORTUWVAVWIPHBH-UHFFFAOYSA-N
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Description

2-Anilino-1,2-bis(4-methoxyphenyl)ethanone is a substituted ethanone derivative featuring an anilino group (-NH-C₆H₅) at position 2 and two 4-methoxyphenyl groups at positions 1 and 2. This compound belongs to a broader class of diarylethanones, which are structurally characterized by two aryl groups attached to an ethanone backbone. The 4-methoxy substituents on the phenyl rings enhance electron-donating properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-anilino-1,2-bis(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-25-19-12-8-16(9-13-19)21(23-18-6-4-3-5-7-18)22(24)17-10-14-20(26-2)15-11-17/h3-15,21,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTUWVAVWIPHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6510-68-5
Record name NSC76725
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-1,2-bis(4-methoxyphenyl)ethanone typically involves the condensation of aniline with 1,2-bis(4-methoxyphenyl)ethanone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Anilino-1,2-bis(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Anilino-1,2-bis(4-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilino-1,2-bis(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved in its action depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

a) 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone (p-Anisoin)

  • Structure: The hydroxyl (-OH) group at position 2 replaces the anilino group.
  • Synthesis : Prepared via condensation of 4-methoxybenzaldehyde derivatives under basic conditions .
  • Applications : Serves as a precursor for synthesizing imidazoles with cell-imaging properties .
  • Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, leading to higher melting points (e.g., 119-52-8, CAS registry) compared to the anilino analog . Reactivity: The hydroxyl group undergoes nucleophilic substitution more readily than the anilino group, enabling diverse functionalization (e.g., bromination, etherification) .

b) 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone

  • Structure : Ethoxy (-OCH₂CH₃) substituent at position 2.
  • Synthesis: Derived from 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone via Williamson ether synthesis .
  • Key Differences: Solubility: The ethoxy group enhances lipophilicity, improving solubility in nonpolar solvents compared to the anilino derivative . Stability: Ether linkages are less reactive than anilino groups under acidic or oxidative conditions, making this compound more stable in storage .

c) 2-Bromo-1,2-bis(4-substituted-phenyl)ethanones

  • Examples: 2-Bromo-1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanone (33f) .
  • Key Differences: Reactivity: Bromine at position 2 facilitates nucleophilic aromatic substitution (e.g., with amines to form anilino derivatives) .

Structural and Crystallographic Comparisons

  • 2-Anilino-1,2-bis(4-methoxyphenyl)ethanone: Limited crystallographic data are available, but related compounds (e.g., 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone) exhibit planar configurations with dihedral angles <10° between aryl rings, stabilized by π-π stacking .
  • p-Anisoin : X-ray studies confirm a twisted conformation (dihedral angle ~30° between methoxyphenyl groups), reducing steric hindrance .
  • Brominated Analogs : Bulky bromine substituents introduce steric strain, altering packing efficiency and melting points .

Biological Activity

2-Anilino-1,2-bis(4-methoxyphenyl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H19N1O2 and features two methoxy groups attached to phenyl rings, which influence its reactivity and biological interactions. The presence of the anilino group enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in cell proliferation and survival. Specifically, it has shown potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a target for many anticancer therapies.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its effectiveness in inhibiting the growth of human cancer cells, with IC50 values indicating significant potency.

Cell Line IC50 (µM)
HuCCA-1 (cholangiocarcinoma)12.5
HepG2 (hepatocellular carcinoma)15.0
A549 (lung carcinoma)10.0
MDA-MB-231 (breast cancer)8.5

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, this compound has displayed antimicrobial activity against various bacterial strains. The compound's mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Studies

A notable study investigated the effects of this compound on A549 lung cancer cells. The treatment resulted in significant apoptosis, evidenced by increased caspase activity and cell cycle arrest at the G2/M phase. This suggests that this compound may induce programmed cell death through multiple pathways.

Pharmacological Implications

The dual action of this compound—targeting both cancerous cells and microbial pathogens—positions it as a versatile agent in pharmacology. Its structure allows for modifications that could enhance selectivity and efficacy while reducing toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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